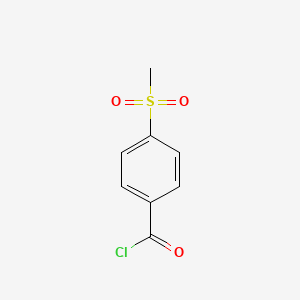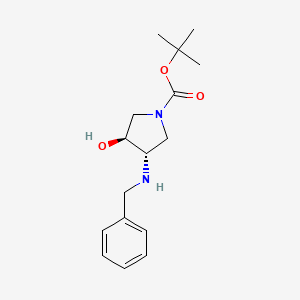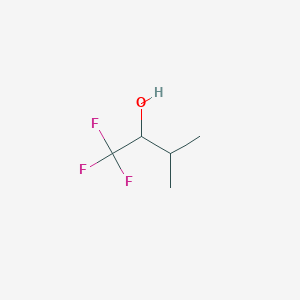
1,1,1-Trifluoro-3-methylbutan-2-ol
Vue d'ensemble
Description
1,1,1-Trifluoro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H9F3O . It has a molecular weight of 142.12 g/mol . The compound is available from various suppliers .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-3-methylbutan-2-ol consists of 5 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-3-methylbutan-2-ol include a molecular weight of 142.12 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 86.7 . The compound has one rotatable bond .Applications De Recherche Scientifique
Free Radical Substitution in Aliphatic Compounds
1,1,1-Trifluoro-3-methylbutan-2-ol is studied in the context of free radical substitution. S. Atto and J. Tedder (1982) explored its chlorination in gas and solvent phases, noting the influence of the trifluoromethyl group and the need to consider steric effects in explaining reactivity (Atto & Tedder, 1982).
Synthesis and Stereochemistry
M. Shimizu et al. (1996) demonstrated the synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, achieved through lipase-mediated kinetic resolution. This process highlighted the compound's potential in stereocontrolled chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
Role in Polymer Synthesis
R. Banks et al. (1969) investigated the synthesis of Perfluoro-(3-methylbuta-1,2-diene) through the dehydrohalogenation of derivatives of 1,1,1-trifluoro-3-methylbutan-2-ol. This research has implications for the synthesis of polymers and oligomers, demonstrating the compound's utility in advanced material science (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
N
uclear Magnetic Resonance Studies1,1,1-Trifluoro-3-methylbutan-2-ol has been studied using Nuclear Magnetic Resonance (NMR). B. L. Shapiro et al. (1973) investigated various fluorinated acetones, including compounds similar to 1,1,1-trifluoro-3-methylbutan-2-ol, to understand their structural and conformational properties. This research is vital for understanding the molecular behavior of such compounds (Shapiro, Lin, & Johnston, 1973).
Synthetic Applications in Organic Chemistry
1,1,1-Trifluoro-3-methylbutan-2-ol serves as a precursor or intermediary in various synthetic applications. For example, K. Weinges and Erich Kromm (1985) described its use in synthesizing nonproteinogenic amino acids, showcasing its versatility in creating complex organic molecules (Weinges & Kromm, 1985).
Photochemical and Radical Reactions
The compound has been explored in studies involving photochemical and radical reactions. For instance, R. Gregory et al. (1971) researched the photochemical reactions of trifluoroiodomethane with derivatives of 1,1,1-trifluoro-3-methylbutan-2-ol, contributing to a deeper understanding of radical addition and substitution processes (Gregory, Haszeldine, & Tipping, 1971).
Physicochemical Properties and Miscibility Studies
M. Fioroni et al. (2003) conducted a molecular dynamics simulation study on 1,1,1-Trifluoro-propan-2-ol, a similar compound, to investigate the effects of trifluoromethyl groups on physicochemical properties and miscibility behavior. This research offers insights into the behavior of such compounds in solutions, essential for developing various applications, including solvents and reaction media (Fioroni, Burger, Mark, & Roccatano, 2003).
Application in Biofuel Production
1,1,1-Trifluoro-3-methylbutan-2-ol and related compounds have potential applications in biofuel production. For example, S. Bastian et al. (2011) described the engineered synthesis of 2-methylpropan-1-ol, a biofuel candidate, using a modified amino acid pathway in Escherichia coli, demonstrating the role of similar compounds in renewable energy research (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIWJHHQCNHQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464640 | |
| Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methylbutan-2-ol | |
CAS RN |
382-02-5 | |
| Record name | 1,1,1-trifluoro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 382-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)
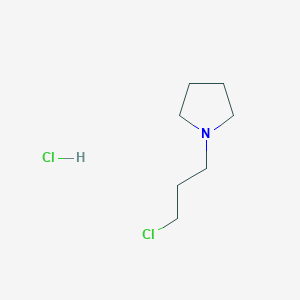
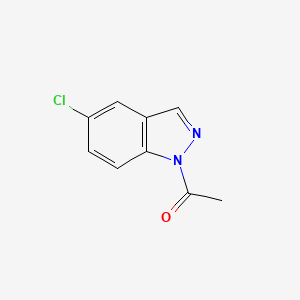
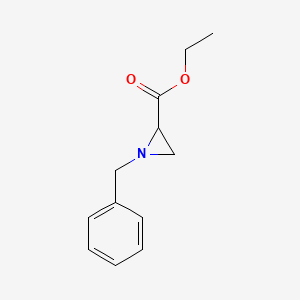

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

